Product packaging for Diethyl 3,4-furandicarboxylate(Cat. No.:CAS No. 30614-77-8)

Diethyl 3,4-furandicarboxylate

Cat. No.: B1294836
CAS No.: 30614-77-8
M. Wt: 212.2 g/mol
InChI Key: ZODFWNHYQARJLC-UHFFFAOYSA-N
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Description

Significance and Role in Organic Synthesis and Material Science

In organic synthesis, Diethyl 3,4-furandicarboxylate serves as a versatile building block. The furan (B31954) core, an aromatic heterocycle, coupled with two reactive ester functional groups, allows for a variety of chemical transformations. It is particularly noted for its participation in cycloaddition reactions, such as the Diels-Alder reaction, where the furan ring can act as a diene. researchgate.netresearchgate.net These reactions are powerful tools for constructing complex cyclic and bicyclic molecules, forming the basis for new chemical entities. researchgate.netmdpi.org For instance, it has been used as a trapping agent for benzynes generated in situ, leading to the formation of polycyclic aromatic compounds. researchgate.net The synthesis of substituted furans and pyridines, which are important intermediates for various specialty chemicals, can be achieved using derivatives of furan dicarboxylates. mdpi.org

In material science, the primary significance of this compound lies in its role as a monomer for producing bio-based polymers. vulcanchem.compatsnap.com It is a derivative of 3,4-furandicarboxylic acid (3,4-FDCA), which, like its 2,5-FDCA isomer, is being explored as a renewable alternative to petroleum-derived monomers like terephthalic acid. researchgate.net The polyesters synthesized from 3,4-FDCA derivatives exhibit distinct properties compared to those from 2,5-FDCA. The asymmetrical structure of the 3,4-isomer tends to disrupt polymer chain packing, resulting in materials that are less crystalline and more flexible. vulcanchem.com This characteristic is advantageous for applications requiring impact resistance and flexibility, such as in the development of biodegradable copolymers for food packaging with tunable barrier properties. vulcanchem.com The rigidity of the furan ring itself can enhance the mechanical strength of composite materials. vulcanchem.com

Historical Context and Evolution of Research

Research into furan-based chemicals has a history dating back to the late 19th century, with 5-(hydroxymethyl)furfural (HMF), a key precursor to furanic compounds, first reported in 1895. rsc.org However, significant interest in furan-based polymers grew much later. An early synthesis of this compound was documented in The Journal of Organic Chemistry in 1954. chemsynthesis.com This synthesis involved the cyclization of diethyl 1-formyl-2-diethoxymethylsuccinate using concentrated sulfuric acid. google.com

The broader field of furan-based polyesters began to gain traction in the late 1970s. acs.org A pivotal moment for the field was in 2004 when the U.S. Department of Energy identified 2,5-furandicarboxylic acid (FDCA) as one of the top "platform bio-based chemicals," sparking a surge in research and development. nih.govmdpi.com While much of this focus has been on the 2,5-isomer due to its structural similarity to terephthalic acid and the desirable properties of the resulting polymer, polyethylene (B3416737) furanoate (PEF), this has also paved the way for investigating other isomers like 3,4-FDCA and its esters. researchgate.netnih.gov The evolution of research has been driven by the increasing demand for sustainable and renewable materials to replace those derived from finite fossil resources. cost.eursc.org Early synthetic routes often involved multiple, sometimes low-yielding, steps, but modern research focuses on more efficient catalytic and microwave-assisted methods to improve accessibility to these furanic building blocks. mdpi.orgacs.org

Current Research Landscape and Future Directions

The current research on this compound and related furanics is vibrant, largely motivated by the transition to a sustainable bioeconomy. rsc.org A major focus is the development of novel bio-based polymers with a wide range of properties. furious-project.eu European research initiatives like the FURIOUS project aim to create versatile polymers from furan dicarboxylic acid for demanding applications in electronics, automotive components, and biomedical devices, where currently available bioplastics fall short. furious-project.eu

Researchers are exploring how the unique geometry of the 3,4-isomer can be leveraged to create polymers with specific functionalities. For example, copolyesters derived from dibutyl 3,4-furandicarboxylate have shown promise in packaging applications due to their biodegradability and adjustable barrier properties. vulcanchem.com The scientific community is actively working on optimizing polymerization reactions and developing new catalytic systems to produce these materials more efficiently and economically. patsnap.comnih.gov

Future directions point towards several key areas. A significant challenge remains the scalable and cost-effective production of furan-based monomers from biomass to compete with established petrochemicals. patsnap.com Overcoming this hurdle will require advances in biorefinery technologies and catalysis. patsnap.com Furthermore, future innovations are expected to involve the integration of furan derivatives with other bio-based compounds to create novel copolymers and composites with enhanced and tailored functionalities. patsnap.comrsc.org The systematic exploration of structure-property relationships in polymers derived from less common isomers like this compound is crucial for expanding the portfolio of sustainable materials. rsc.orgcost.eu

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₅ cymitquimica.comnih.govthermofisher.com
Molecular Weight 212.20 g/mol nih.govthermofisher.comcymitquimica.com
Appearance Clear colorless to light yellow liquid cymitquimica.comthermofisher.com
Boiling Point 155 °C (at 13 mmHg) chemsynthesis.com
Density 1.14 g/mL chemsynthesis.com
Refractive Index 1.4710 to 1.4730 (at 20°C) thermofisher.com
CAS Number 30614-77-8 chemsynthesis.comnih.govthermofisher.com
InChIKey ZODFWNHYQARJLC-UHFFFAOYSA-N nih.govthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B1294836 Diethyl 3,4-furandicarboxylate CAS No. 30614-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFWNHYQARJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184680
Record name 3,4-Furandicarboxylic acid, diethyl ester
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30614-77-8
Record name 3,4-Diethyl 3,4-furandicarboxylate
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Record name 3,4-Furandicarboxylic acid, diethyl ester
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Record name 3,4-Furandicarboxylic acid, diethyl ester
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Record name Diethyl furan-3,4-dicarboxylate
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Ii. Synthetic Methodologies for Diethyl 3,4 Furandicarboxylate and Its Derivatives

Established Synthetic Pathways

Conventional Multistep Syntheses

The synthesis of diethyl 3,4-furandicarboxylate has traditionally been approached through several multistep pathways. One established method involves the cyclization of appropriate 1,4-dicarbonyl derivatives. researchgate.net Another route begins with the Diels-Alder reaction between cyclooctyne (B158145) and this compound itself to form an adduct, which can then undergo further transformations. researchgate.net

A more detailed conventional synthesis starts from diethyl 1-formyl-2-diethoxymethylsuccinate. This starting material is added to concentrated sulfuric acid, and after a controlled reaction time and temperature, the mixture is poured over ice. The product, this compound, is then extracted with ether. This process has reported yields of approximately 68%. google.com

Furthermore, the synthesis of the parent 3,4-furandicarboxylic acid, a precursor to the diethyl ester, has been described starting from dimethylmaleic anhydride. researchgate.net This process involves NBS-bromination, followed by treatment with aqueous potassium hydroxide (B78521) to yield bis(hydroxymethyl)maleic anhydride. Subsequent intramolecular Mitsunobu ring closure, esterification, and oxidation with DDQ furnishes the desired esters of 3,4-furandicarboxylic acid. researchgate.net The resulting acid can then be esterified to produce this compound. biosynth.com

Improvements in Yield and Purity of this compound

Efforts to enhance the yield and purity of this compound and its derivatives have been a focus of research. For instance, in the synthesis of dimethyl 3,4-furandicarboxylate, a related derivative, purification by recrystallization from an ether-petroleum ether mixture has been employed to achieve a product with a melting point of 49-51°C and a yield of 66%. google.com

The synthesis of polysubstituted furans, including furan-3,4-dicarboxylates, has been achieved with moderate to good yields through the reaction of various sulfur ylides with alkyl acetylenic carboxylates. rsc.org For example, the reaction of dimethylsulfonium 2-aryl-2-oxoethylides with diethyl acetylenedicarboxylate (B1228247) has produced the desired furan-3,4-dicarboxylates in yields ranging from 53% to 68%. rsc.org Specifically, the reaction involving 1-(3,4-Dichlorophenyl)-2-(dimethyl-λ4-sulfanylidene)ethan-1-one with dimethyl acetylenedicarboxylate resulted in a 74% yield of the corresponding furan-3,4-dicarboxylate. rsc.org

Yields of Furan-3,4-dicarboxylates from Sulfur Ylides

Sulfur Ylide ReactantAcetylene DicarboxylateProductYield (%)Reference
1-(3,4-Dichlorophenyl)-2-(dimethyl-λ4-sulfanylidene)ethan-1-oneDimethyl acetylenedicarboxylateCorresponding furan-3,4-dicarboxylate74 rsc.org
Dimethylsulfonium 2-(naphthalen-1-yl)-2-oxoethylideDimethyl acetylenedicarboxylateCorresponding furan-3,4-dicarboxylate85 rsc.org
Dimethylsulfonium 2-(naphthalen-2-yl)-2-oxoethylideDimethyl acetylenedicarboxylateCorresponding furan-3,4-dicarboxylate75 rsc.org
Representative sulfur ylide 2aDiethyl acetylenedicarboxylateDesired product 3ba56 rsc.org
Representative sulfur ylide 2bDiethyl acetylenedicarboxylateDesired product 3bb53 rsc.org
Representative sulfur ylide 2fDiethyl acetylenedicarboxylateDesired product 3bf68 rsc.org

Advanced Synthetic Approaches

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of furan-based compounds, including dicarboxylates, is an area of growing interest. One approach involves the use of bio-based feedstocks. For instance, 2,5-furandicarboxylic acid (FDCA), a related isomer, can be synthesized from the catalytic dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), followed by catalytic oxidation. acs.org While this primarily yields the 2,5-isomer, the synthesis can also produce the 2,4- and 3,4-isomers, albeit in smaller amounts. acs.org

Enzymatic synthesis is another green approach being explored. Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the polymerization of furan (B31954) dicarboxylate isomers with diols. researchgate.net This method offers milder reaction conditions and can lead to colorless products, avoiding the coloration issues often seen with metal-catalyzed processes at high temperatures. researchgate.net The use of bio-based solvents like p-cymene, pinacolone, and d-limonene in these enzymatic polymerizations further enhances the green credentials of the process. researchgate.net

Catalytic Methods for this compound Production

Catalytic methods offer efficient routes to furan dicarboxylates. Gold-based catalysts, for example, have shown high activity in the synthesis of 2,5-furandicarboxylic acid (FDCA) from the oxidation of HMF. nih.gov A two-step process starting from sucrose, involving hydrolysis and dehydration to HMF followed by oxidation over a Au/ZrO2 catalyst, has achieved an 84% yield for the oxidation step. nih.gov

The Henkel reaction, a disproportionation reaction of potassium 2-furoate, can produce a mixture of furandicarboxylic acid isomers, including the 3,4-isomer, in the presence of catalysts like cadmium iodide or zinc chloride. researchgate.netresearchgate.net The selectivity towards different isomers can be influenced by the choice of catalyst. researchgate.net

Furthermore, the synthesis of polyesters from 2,4- and 3,4-FDCA has been successfully carried out using titanium(IV) isopropoxide as a catalyst in a two-step melt-polycondensation procedure. acs.orgrsc.org This demonstrates that the position of the carboxylic acid groups on the furan ring does not significantly hinder reactivity under these catalytic conditions. rsc.org

Catalytic Synthesis of Furandicarboxylic Acids and Their Derivatives

Starting MaterialCatalystProductYield (%)Reference
5-Hydroxymethylfurfural (HMF)Au/ZrO22,5-Furandicarboxylic acid (FDCA)84 nih.gov
Potassium 2-furoateCdI2 or ZnCl2Mixture of FDCA isomers (including 3,4-FDCA)- researchgate.net
2,4-FDCA and Ethylene GlycolTitanium(IV) isopropoxidePoly(ethylene-2,4-furandicarboxylate)High molecular weight rsc.org
3,4-FDCA and Ethylene GlycolTitanium(IV) isopropoxidePoly(ethylene-3,4-furandicarboxylate)High molecular weight rsc.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including furan derivatives. The Diels-Alder reaction of 2,4,5-trimethyloxazole (B1265906) with acetylenic dienophiles under microwave irradiation provides a quick route to substituted furans, including 3,4-furan dicarboxylates, with excellent yields (over 90%) achieved within minutes. mdpi.org This method is a significant improvement over traditional heating, which often requires prolonged reaction times and results in lower yields. mdpi.org

Microwave irradiation has also been successfully employed for the synthesis of amides and esters containing furan rings. researchgate.net For example, the synthesis of furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) has been achieved with moderate yields using coupling reagents like DMT/NMM/TsO− or EDC under microwave conditions. researchgate.net This technique has been shown to be effective for creating both mono- and di-substituted furan derivatives, highlighting its versatility in this area of synthesis. researchgate.net

Synthesis of Analogues and Related Furan Derivatives

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new materials. Methodologies focus on introducing a variety of substituents at different positions of the furan ring, thereby tuning the electronic and steric properties of the core structure.

Structural diversification of the furan-3,4-dicarboxylate scaffold can be achieved through various synthetic strategies, including multicomponent reactions and tandem sequences that build the substituted furan ring from acyclic precursors.

One effective method involves the reaction of dimethylsulfonium acylmethylides (sulfur ylides) with dialkyl acetylenedicarboxylates. rsc.org This approach allows for the synthesis of dialkyl 2-substituted furan-3,4-dicarboxylates. The reaction proceeds through a tandem sequence initiated by a Michael addition of the ylide to the acetylenic ester. This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, the elimination of dimethyl sulfide (B99878) to yield the polysubstituted furan. rsc.org This strategy provides a direct and efficient route to furan-3,4-dicarboxylates bearing a substituent at the C2 position. rsc.org

Another powerful strategy for generating highly substituted furan-3,4-dicarboxylates is the three-component reaction between an acetylenic ester, tert-butyl isocyanide, and a rhodanine (B49660) acetic acid derivative. arabjchem.org This reaction efficiently constructs a complex furan structure bearing amino and amide functionalities. For example, the reaction of dimethyl acetylenedicarboxylate (DMAD) with tert-butyl isocyanide and a rhodanine derivative produces dimethyl 2-(tert-butylamino)-5-{tert-butyl[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}furan-3,4-dicarboxylate in good yield. arabjchem.org

The table below summarizes examples of structural diversification to produce furan-3,4-dicarboxylate analogues.

Reactant 1Reactant 2Reactant 3ProductYield
2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-oneDimethyl acetylenedicarboxylate-Dimethyl 2-phenylfuran-3,4-dicarboxylateNot Specified rsc.org
tert-Butyl isocyanideDimethyl acetylenedicarboxylate1-(Carboxymethyl) rhodanine derivativeDimethyl 2-(tert-butylamino)-5-{tert-butyl[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}furan-3,4-dicarboxylate75% arabjchem.org
tert-Butyl isocyanideDiethyl acetylenedicarboxylate1-(Carboxymethyl) rhodanine derivativeDiethyl 2-(tert-butylamino)-5-{tert-butyl[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}furan-3,4-dicarboxylate70% arabjchem.org

The Paal-Knorr synthesis is a cornerstone method for constructing furan rings, relying on the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org This reaction is a versatile and widely used approach for preparing a variety of substituted furans. rsc.orgchim.it The mechanism involves the protonation of one carbonyl group, which facilitates an attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to form the aromatic furan ring. wikipedia.org

This classical method can be adapted to synthesize furan-3,4-dicarboxylic acid derivatives. A key precursor for this transformation is a suitably substituted 1,4-dicarbonyl compound, such as diacetosuccinic ester. When diacetosuccinic ester is heated in the presence of a dilute acid like sulfuric acid, it undergoes cyclization to yield 2,5-dimethylfuran-3,4-dicarboxylic acid. scribd.com This product can then be subjected to standard esterification procedures to obtain the corresponding diethyl ester. The Paal-Knorr reaction's utility is enhanced by the numerous methods available for synthesizing the requisite 1,4-dione precursors. organic-chemistry.org

The table below details the synthesis of a furan-3,4-dicarboxylic acid derivative using the Paal-Knorr cyclization.

1,4-Dicarbonyl PrecursorReagent/ConditionProductReference
Diacetosuccinic esterDilute sulphuric acid, heat2,5-Dimethylfuran-3,4-dicarboxylic acid scribd.com

Iii. Mechanistic Investigations of Reactions Involving Diethyl 3,4 Furandicarboxylate

Role as a Dienophile in Cycloaddition Reactions

Diethyl 3,4-furandicarboxylate serves as a pivotal substrate in the study of cycloaddition reactions, primarily functioning as a dienophile. The electron-withdrawing nature of its two ethyl ester groups significantly influences the electronic properties of the furan (B31954) ring's double bonds, making them susceptible to reaction with various dienes. This reactivity is central to its application in constructing more complex molecular architectures through reactions such as the Diels-Alder cycloaddition.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity profile of this compound. In these reactions, the furan derivative typically acts as the 2π-electron component (the dienophile), reacting with a 4π-electron component (the diene) to form a six-membered ring. However, the furan ring itself can also participate as a diene, though this is less common for this specific compound due to the deactivating effect of the ester groups. city.ac.uk

The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful, thermal, and reagent-free method for generating highly reactive aryne intermediates from polyyne precursors. researchgate.net These arynes are typically generated in situ and can be intercepted by a suitable "trapping" agent to form complex, functionalized aromatic systems. researchgate.net

In a sophisticated variant known as the domino HDDA reaction, a polyyne substrate undergoes a cascade of sequential cycloisomerizations. nih.gov This process can transform a polyyne first into a benzyne, which can then react with another diyne unit within the same molecule to form a naphthyne, and subsequently an anthracyne. nih.govresearchgate.net this compound has been effectively employed as an external trapping agent in these cascades to capture the highly reactive anthracyne intermediate. researchgate.netnih.gov The furan derivative acts as a dienophile in a [4+2] cycloaddition with the anthracyne, yielding a stable adduct and thus providing evidence for the transient existence of the complex aryne. researchgate.netnih.govresearchgate.net

Reaction Type Substrate (Example) Intermediate Trapping Agent Product (Example) Reference(s)
Domino HDDAAcyclic Heptayne (13)AnthracyneThis compoundAnthracyne Adduct (16) nih.gov, researchgate.net

The high strain of the triple bond in cyclic alkynes like cyclooctyne (B158145) makes them potent dienophiles and reactants in cycloaddition reactions. ualberta.ca this compound readily undergoes a [4+2] cycloaddition reaction with cyclooctyne. ualberta.caresearchgate.net In this reaction, the furan ring of the dicarboxylate acts as the 4π-electron diene component, and the strained cyclooctyne acts as the 2π-electron dienophile.

The resulting Diels-Alder adduct is a key intermediate that can be used in further synthetic transformations. researchgate.netresearchgate.net For instance, the adduct can undergo photolysis to form an oxaquadricyclane, which upon subsequent thermolysis, rearranges into a β,β′-bridged hexano-oxepin derivative, demonstrating a ring expansion strategy from the initial eight-membered ring of cyclooctyne to a ten-membered ring system. researchgate.netresearchgate.net

Diene Dienophile Reaction Type Product Reference(s)
This compoundCyclooctyne[4+2] CycloadditionDiels-Alder Adduct ualberta.ca, researchgate.net, researchgate.net

The intramolecular Diels-Alder reaction of furan (IMDAF) is a well-established method for constructing complex polycyclic systems in a single step. ualberta.ca In a typical IMDAF reaction, a molecule containing both a furan ring (acting as the diene) and a dienophile tethered by a suitable chain undergoes an internal cycloaddition. ualberta.ca

While this compound is a fundamental building block, its direct participation in intramolecular reactions is less documented than its intermolecular reactivity. More commonly, it serves as a precursor to other synthons. For example, this compound can be reduced with lithium aluminium hydride to afford the corresponding diol, furan-3,4-diyldimethanol. researchgate.netlookchem.com This diol can then be further functionalized and used in subsequent reactions, including cycloadditions. researchgate.net These transformations highlight the utility of this compound as a starting material for accessing more complex furan derivatives tailored for specific synthetic strategies, including those involving intramolecular cycloadditions. researchgate.net

The regioselectivity and stereoselectivity of Diels-Alder reactions are critical factors that determine the structure of the cycloadduct.

Regioselectivity refers to the orientation of the diene and dienophile when both are unsymmetrical, leading to different constitutional isomers (e.g., "ortho" vs. "meta" products). Since this compound is a symmetrical dienophile with respect to its reactive double bonds, regioselectivity is primarily dictated by the nature of the unsymmetrical diene it reacts with.

Stereoselectivity refers to the three-dimensional arrangement of atoms in the product. In Diels-Alder reactions, this often involves the formation of endo or exo diastereomers. The endo product is typically favored under kinetic control due to stabilizing secondary orbital overlap between the π-system of the activating groups on the dienophile and the developing π-system of the diene in the transition state. ualberta.ca Cycloadditions involving furan derivatives are known to proceed with high diastereoselectivity. ualberta.ca

Selectivity Type Controlling Factor Favored Product (General) Rationale
RegioselectivityAsymmetry of the diene"Ortho" or "Para"Governed by electronic effects (matching of frontier molecular orbital coefficients).
StereoselectivityReaction ConditionsEndo (Kinetic Control)Stabilizing secondary orbital overlap in the transition state.
StereoselectivityReaction ConditionsExo (Thermodynamic Control)The exo product is often sterically less hindered and more stable.

Besides the prevalent [4+2] Diels-Alder pathway, other modes of cycloaddition are theoretically possible for furan derivatives. A [2+2] cycloaddition involves the combination of two 2π-electron systems to form a four-membered ring. Such reactions are often initiated photochemically or can occur with highly reactive species like ketenes. lookchem.com

For this compound, the electronic properties that make it an excellent dienophile in [4+2] reactions—namely the two electron-withdrawing ester groups—simultaneously render the furan ring electron-poor. This deactivation makes it a less effective partner in cycloadditions where it would need to act as the diene or as a simple alkene. city.ac.uk Consequently, its participation in [2+2] cycloadditions is less common compared to its well-documented Diels-Alder reactivity. However, trapping of highly reactive intermediates, such as benzynes generated via HDDA, can sometimes proceed through various pathways, including formal [2+2] cycloadditions, showcasing the versatility of these intermediates. researchgate.netnih.gov

Diels-Alder Reactions with this compound

Hydrolysis and Decarboxylation Reactions of this compound

The hydrolysis of this compound is a fundamental reaction that converts the ester functionalities into carboxylic acid groups, yielding 3,4-furandicarboxylic acid. sigmaaldrich.comsigmaaldrich.com This process is typically catalyzed by acid or base and proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group, followed by protonation, yields the carboxylate salt, which is then acidified to produce the dicarboxylic acid.

The resulting 3,4-furandicarboxylic acid can undergo decarboxylation, a reaction that involves the removal of one or both carboxyl groups. The decarboxylation of furan-dicarboxylic acids can be influenced by the position of the carboxyl groups. For instance, the decarboxylation of 2,5-furandicarboxylic acid (FDCA) to furoic acid is a known transformation in certain biological pathways. nih.gov While specific studies on the stepwise decarboxylation of 3,4-furandicarboxylic acid are less common, it is understood that such reactions can be thermally or catalytically induced. uni.eduresearchgate.net The process involves the loss of carbon dioxide, potentially leading to the formation of 3-furoic acid and subsequently furan. uni.edu The stability of the furan ring and the electronic effects of the remaining substituents play a crucial role in the feasibility and outcome of the decarboxylation process.

Starting MaterialReagents/ConditionsProduct(s)Notes
This compoundBase/Acid Catalysis3,4-Furandicarboxylic acidHydrolysis of ester groups. sigmaaldrich.comsigmaaldrich.com
3,4-Furandicarboxylic acidHeat/Catalyst3-Furoic acid, FuranStepwise loss of CO2. uni.edu

Oxidation Reactions Involving this compound

The oxidation of furan derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. The furan ring is susceptible to oxidative cleavage. organicreactions.orgpharmaguideline.com For this compound, oxidation can result in the opening of the furan ring to form 1,4-dicarbonyl compounds. organicreactions.org The presence of electron-withdrawing carboxylate groups can influence the susceptibility of the furan ring to oxidation. pharmaguideline.com

In some instances, the goal of oxidation is not to cleave the ring but to modify the substituents or to produce valuable downstream chemicals. For example, the oxidation of related furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-studied process. wikipedia.orgresearchgate.netrsc.org While direct oxidation of the ethyl groups in this compound is less documented, the furan ring itself can be protected from oxidative cleavage under certain conditions, allowing for selective transformations. researchgate.netrsc.org The choice of oxidizing agent is critical; mild oxidants may lead to functional group transformation, whereas harsh conditions can lead to complete degradation of the furan ring. organicreactions.orgpharmaguideline.com

SubstrateOxidizing AgentConditionsMajor Product(s)Reference
Furan RingSodium hypochlorite, hydrogen peroxide, m-chloroperbenzoic acid-Ring-opened products pharmaguideline.com
5-Hydroxymethylfurfural (HMF)O₂, CatalystAlkaline conditions2,5-Furandicarboxylic acid (FDCA) wikipedia.org
5-Hydroxymethylfurfural (HMF)H₂O₂Quaternary ammonium (B1175870) octamolybdate catalyst2,5-Furandicarboxylic acid (FDCA) rsc.org

Reactivity of the Furan Ring in this compound

The furan ring in this compound exhibits aromatic character, though it is less aromatic and more reactive than benzene. pearson.com The presence of two electron-withdrawing ethyl carboxylate groups at the 3 and 4 positions significantly deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack, which typically occurs at the more reactive 2 and 5 positions in furan, is hindered by this deactivation. pearson.comacs.org

Despite this deactivation, the furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netoup.comrsc.org In these reactions, the furan can act as a diene. The reaction of furan derivatives with dienophiles like maleimides or acetylenic compounds can lead to the formation of oxabicyclic adducts. sigmaaldrich.comresearchgate.netoup.com For instance, this compound can react with dienophiles to form 7-oxanorbornadiene (B1225131) derivatives. researchgate.net These adducts can be valuable intermediates for the synthesis of other complex molecules. researchgate.netrsc.org The reactivity in Diels-Alder reactions is influenced by both electronic and steric factors.

Reaction TypeReagentProduct TypeNotes
Electrophilic Aromatic SubstitutionElectrophile-Deactivated by electron-withdrawing groups. pearson.com
Diels-Alder ReactionDienophile (e.g., maleimide, cyclooctyne)Oxabicyclic adductsFuran acts as a diene. sigmaaldrich.comresearchgate.net

Radical Reactions and Polymerization Involving this compound

This compound and its derivatives can be involved in polymerization reactions, serving as monomers for the synthesis of polyesters. sigmaaldrich.comacs.org The ester groups can undergo polycondensation with diols to form polyester (B1180765) chains. sigmaaldrich.com The asymmetrical substitution of the 3,4-isomer can lead to polymers with different properties compared to those derived from the more symmetrical 2,5-isomer, often resulting in amorphous or semi-crystalline materials with lower melting points. vulcanchem.com

Enzymatic polymerization has also been explored for the synthesis of copolyesters using furan-based monomers. acs.org For example, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the copolymerization of 3,4-bis(hydroxymethyl)furan (a derivative of this compound) with furan dicarboxylate isomers and aliphatic diols. acs.org

While direct radical polymerization involving the furan ring of this compound is not extensively reported, furan derivatives can be susceptible to radical reactions. The stability of the furan ring can be compromised under conditions that favor radical formation. However, the primary route for polymerization of this compound is through the reactivity of its ester functional groups in polycondensation reactions.

Polymerization TypeCo-monomer(s)Catalyst/ConditionsPolymer Type
PolycondensationLinear biobased aliphatic diols-Polyesters sigmaaldrich.comsigmaaldrich.com
Enzymatic CopolymerizationFuran dicarboxylate isomers, aliphatic diolsCandida antarctica lipase B (CALB)Furanic Copolyesters acs.org

Iv. Advanced Characterization and Structural Analysis of Diethyl 3,4 Furandicarboxylate

Spectroscopic Analysis in Mechanistic Elucidation

Spectroscopic techniques are fundamental in determining the structure and purity of diethyl 3,4-furandicarboxylate. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy each provide unique and complementary information about the molecule's connectivity, functional groups, and electronic transitions.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. Data obtained in a CDCl₃ solvent shows a singlet at approximately 7.18 ppm, which is attributed to the two equivalent protons on the furan (B31954) ring. rsc.org The ethyl groups give rise to a quartet at around 4.10 ppm, resulting from the methylene (B1212753) (–CH₂–) protons, and a triplet at approximately 0.98 ppm, corresponding to the methyl (–CH₃) protons. rsc.org The coupling between the methylene and methyl protons is also observed. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers insight into the carbon skeleton of the molecule. In a CDCl₃ solvent, the spectrum shows characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the furan ring, and the carbons of the ethyl groups. rsc.org Specifically, signals can be observed around 158.1 ppm (carbonyl carbons), 146.9 ppm and 118.1 ppm (furan ring carbons), 71.3 ppm (methylene carbons), and 19.0 ppm (methyl carbons). rsc.org

Interactive Data Table: NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Solvent
¹H~7.18SingletCDCl₃
¹H~4.10QuartetCDCl₃
¹H~0.98TripletCDCl₃
¹³C~158.1-CDCl₃
¹³C~146.9-CDCl₃
¹³C~118.1-CDCl₃
¹³C~71.3-CDCl₃
¹³C~19.0-CDCl₃

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands that confirm the presence of its key structural features. A prominent peak is typically observed in the region of 1700-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. Other significant absorptions include those for C-O stretching and the characteristic vibrations of the furan ring. thermofisher.comfishersci.co.uk The spectrum is expected to conform to the established structure of the compound. thermofisher.com

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Wavenumber Range (cm⁻¹) Vibration Type
C=O (Ester)1700 - 1750Stretch
C-O (Ester)1000 - 1300Stretch
C-H (Aromatic/Furan)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. A study involving a similar compound, diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate, demonstrated fluorescence and chemiluminescence, indicating that furan-based structures can possess interesting photophysical properties. researchgate.net The UV-Vis spectrum of this compound itself would be expected to show absorption bands corresponding to the π-π* transitions within the furan ring and the n-π* transitions of the carbonyl groups.

X-ray Crystallographic Analysis of this compound and its Adducts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific X-ray crystallographic study for this compound was not found in the search results, the crystal structure of its parent compound, 3,4-furandicarboxylic acid, has been determined. cymitquimica.combiosynth.com Such an analysis for the diethyl ester would reveal the planarity of the furan ring and the conformation of the two ethyl ester substituents relative to the ring.

Furthermore, studies on adducts and related furan dicarboxylate isomers provide valuable insights. For instance, the crystal structures of cocrystals involving different furan dicarboxylate isomers have been investigated to understand their self-assembly and stereoregularity in polymers. researchgate.net The addition of osmium tetroxide to this compound has been studied, and the absolute configuration of the resulting osmate ester adduct was determined by X-ray crystallography. nsf.gov This demonstrates the utility of X-ray crystallography in elucidating the stereochemical outcomes of reactions involving this furan derivative. Analysis of related compounds like dimethyl 3,4-furandicarboxylate shows it to be a solid with a melting point of 46-49 °C, suggesting that its crystal packing is well-defined. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Crystallographic Data for Related Furan Compounds

Compound Crystal System Space Group Key Structural Features
3,4-Furandicarboxylic AcidInformation not availableInformation not availableCrystalline solid, forms hydrogen bonds. cymitquimica.combiosynth.com
Dimethyl 3,4-furandicarboxylateInformation not availableInformation not availableSolid at room temperature. sigmaaldrich.comsigmaaldrich.com
Osmate ester of this compoundInformation not availableInformation not availableAbsolute configuration determined. nsf.gov

V. Computational Chemistry and Theoretical Studies on Diethyl 3,4 Furandicarboxylate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. It is particularly valuable for studying reaction mechanisms and conformational stability.

For furan (B31954) dicarboxylates, DFT calculations are essential for understanding conformational preferences. The orientation of the two ester groups relative to the furan ring can lead to different conformers, such as syn and anti arrangements. A recent study on the polymer derived from Dimethyl 3,4-furandicarboxylate, poly(ethylene 3,4-furandicarboxylate) or 3,4-PEF, used DFT to analyze the stability of these conformers. researchgate.netresearchgate.net These calculations help determine the most stable (lowest energy) geometry of the molecule, which governs its packing in crystalline states and influences the properties of resulting polymers. researchgate.netresearchgate.net The adjacent positioning of the carboxyl groups in the 3,4-isomer creates significant steric hindrance, which influences its reactivity in polycondensation reactions when compared to the linear 2,5-isomer.

DFT is also instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, researchers can predict the feasibility and kinetics of a chemical reaction. pku.edu.cn For instance, studies on the cycloaddition reactions of other furan derivatives use DFT to determine whether a reaction will proceed through a concerted or stepwise mechanism. pku.edu.cn In reactions involving furan compounds, DFT has been used to identify the nature of reactive electrophilic species, such as protonated forms of the molecule in acidic conditions. nih.gov Theoretical studies on the interaction of furan with catalysts have shown that furan can act as an electron donor, binding strongly to a catalyst's active site and potentially inhibiting its function. nih.govmdpi.com

Table 1: Application of DFT in Analyzing Furan Derivative Stability and Reactivity

Studied Property Computational Approach Findings and Significance
Conformational Stability Geometry optimization of different conformers (e.g., syn, anti). Determines the lowest-energy structure; explains crystalline packing and polymer morphology. researchgate.netresearchgate.net
Reaction Mechanisms Calculation of energies for transition states and intermediates. Elucidates reaction pathways (e.g., concerted vs. stepwise) and predicts activation energies. pku.edu.cn
Catalyst Interaction Modeling adsorption of the molecule onto a catalyst surface. Predicts binding affinity and identifies potential catalyst inhibition by showing how the furan ring acts as an electron donor. nih.govmdpi.com
Steric Effects Comparison of isomeric structures (e.g., 3,4- vs. 2,5-). Shows how the proximity of functional groups in the 3,4-isomer creates steric hindrance, affecting reactivity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to describe the distribution of electrons within a molecule and predict its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infoarxiv.org

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. scielo.org.mx

Table 2: Key Electronic Properties from Quantum Chemical Calculations and Their Importance

Calculated Property Description Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the tendency to donate electrons; higher energy means a better electron donor. schrodinger.com
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the tendency to accept electrons; lower energy means a better electron acceptor. schrodinger.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to chemical stability and the energy required for electronic excitation; a smaller gap suggests higher reactivity. scielo.org.mx
Electron Density Distribution The spatial distribution of electrons in the molecule. Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical reactions will occur.
Molecular Dipole Moment A measure of the net molecular polarity. Influences solubility, intermolecular forces, and interactions with external electric fields.

Molecular Modeling and Dynamics Simulations

While DFT and quantum chemistry focus on the static properties of single molecules, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. This technique is especially powerful for understanding the properties of materials composed of many molecules, such as polymers. nih.gov

For furan-based compounds, MD simulations have been extensively applied to polymers derived from furan dicarboxylates, including poly(propylene furanoate) (PPF) and poly(butylene 2,5-furandicarboxylate) (PBF). rsc.orgresearchgate.net These simulations model the motions and interactions of polymer chains over time, providing critical insights into material properties like glass transition temperature, crystallization kinetics, and mechanical response. rsc.orgcsic.es

Studies on furan-based polyesters and poly(ester amides) have used MD simulations to understand how factors like intramolecular hydrogen bonding and chain mobility affect the material's ability to crystallize. rsc.org For example, simulations can reveal how the suppression of certain hydrogen bonds can improve chain diffusion, leading to enhanced crystallization. rsc.org Furthermore, MD simulations on polymers like poly(pentamethylene 2,5-furanoate) have shown that specific inter-chain interactions can lead to the formation of nanostructures within the material, which explains its unique mechanical and barrier properties even in an amorphous state. csic.es Though these studies focus on polymers, the underlying force fields and interaction parameters are derived from the properties of the monomer unit, linking back to the fundamental characteristics of the furan dicarboxylate structure.

Table 3: Insights from Molecular Dynamics (MD) Simulations on Furan-Based Polymers

Area of Investigation Simulation Details Key Findings
Crystallization Kinetics Simulating polymer chain arrangements upon cooling from a molten state. Reveals how chain mobility, influenced by factors like hydrogen bonding, affects the rate and degree of crystallization. rsc.org
Chain Dynamics Tracking the local and segmental motions of the polymer backbone over time. Identifies different relaxation processes (α, β) related to glass transition and sub-glass transitions, which dictate mechanical properties. researchgate.netcsic.es
Nanostructure Formation Analyzing inter-chain interactions and packing in amorphous states. Demonstrates how specific interactions (e.g., π–π stacking of furan rings) can lead to ordered domains that enhance material properties. csic.es
Thermal Properties Simulating the system's response to changes in temperature. Predicts thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). csic.es

Vi. Applications of Diethyl 3,4 Furandicarboxylate in Advanced Materials and Polymer Science

Precursor in Polymer Synthesis

The growing demand for sustainable and high-performance materials has propelled research into bio-based polymers derived from renewable resources. Furan-based compounds, in particular, have garnered significant attention as potential replacements for their petroleum-based counterparts. Diethyl 3,4-furandicarboxylate, alongside its isomeric counterparts, serves as a key building block in the synthesis of a variety of polymers, most notably polyesters.

Formation of Polyesters from Furandicarboxylic Acid Derivatives

Furandicarboxylic acid (FDCA) and its derivatives are recognized as important bio-based monomers for the production of polyesters, with the 2,5-isomer being the most extensively studied. However, research has also explored the incorporation of other isomers, including 3,4-FDCA, to tailor the properties of the resulting polymers. The synthesis of polyesters from furandicarboxylic acid derivatives typically involves polycondensation reactions with diols.

A study investigating the thermal properties of polyesters synthesized from 2,5-, 2,4-, and 3,4-furandicarboxylic acid revealed that the isomer used can influence the characteristics of the final polymer. While the glass transition temperature (Tg) was not significantly affected by the specific isomer, other properties such as crystallinity and melting temperature can be tuned by the choice of the furan-based monomer. chemicalbook.com

Enzymatic polymerization has also been explored as a green and sustainable route for the synthesis of furan-based polyesters. In one study, dimethyl 3,4-furandicarboxylate was successfully used in the enzymatic synthesis of copolyesters, demonstrating the viability of utilizing the 3,4-isomer in biocatalytic polymerization processes. nih.govresearchgate.net This approach offers a milder alternative to traditional chemical polymerization methods.

Development of Bio-based Polymers

The utilization of this compound and other furan (B31954) derivatives in polymer synthesis is a significant step towards the development of bio-based and potentially biodegradable polymers. These materials offer a more sustainable alternative to traditional plastics derived from fossil fuels, addressing growing environmental concerns. The furan ring, being a bio-based aromatic structure, can impart rigidity and desirable thermal properties to the polymer backbone.

The properties of these bio-based polyesters can be further tailored by copolymerization with other monomers, allowing for the creation of materials with a wide range of mechanical and thermal characteristics suitable for various applications, from packaging to engineering plastics. rsc.org

Role in the Synthesis of Fused Aromatic Compounds

Beyond its application in polymer science, this compound serves as a valuable synthon in organic chemistry for the construction of complex fused aromatic compounds. The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This reactivity allows for the synthesis of a variety of substituted aromatic and heteroaromatic systems.

Furan-3,4-dicarboxylic acid and its esters are recognized as potential dienes in Diels-Alder reactions for the synthesis of novel heterocycles. csir.co.za This cycloaddition reaction involves the [4+2] cycloaddition of the furan ring with a dienophile, leading to the formation of an oxabicycloheptene derivative, which can then be further transformed into various aromatic compounds. The specific nature of the dienophile and subsequent reaction conditions determine the final fused aromatic structure. For instance, reaction with acetylenic dienophiles can lead to the formation of substituted phthalates, while reactions with other unsaturated compounds can yield a diverse array of polycyclic systems.

Engineering of Organic Electronic and Photonic Materials

The field of organic electronics and photonics is continually searching for new materials with tailored electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. While the direct application of this compound in this area is not yet widely reported, its potential as a building block for such materials is an area of growing interest.

The furan moiety is a component in some organic electronic materials. For example, furan-based carbazole-substituted compounds have been investigated for their aggregation-induced emission (AIE) properties in the context of OLEDs. semanticscholar.org Furthermore, the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the importance of 3,4-disubstituted thiophene rings, which are structurally related to the furan ring in this compound. researchgate.netfrontiersin.orgnih.gov

The ability to synthesize substituted aromatic and fused ring systems from this compound through reactions like the Diels-Alder cycloaddition could provide a pathway to novel conjugated molecules with interesting photophysical and electronic properties. The strategic functionalization of the furan ring and the resulting aromatic products could allow for the fine-tuning of energy levels (HOMO and LUMO) and charge transport characteristics, which are critical for the performance of organic electronic devices. nih.govrsc.org

While direct evidence of the use of this compound in commercial organic electronic or photonic devices is currently limited, its versatility as a synthetic precursor suggests that it could play a role in the future development of novel materials for these advanced applications. Further research into the electronic and optical properties of polymers and fused aromatic compounds derived from this specific isomer is warranted to fully explore its potential in this cutting-edge field.

Vii. Pharmaceutical and Biological Research Applications of Diethyl 3,4 Furandicarboxylate

Precursor in the Synthesis of Biologically Active Compounds

The chemical structure of diethyl 3,4-furandicarboxylate makes it a valuable precursor for the synthesis of more complex molecules with established biological significance.

This compound is a commercially available chemical that can be used to synthesize 4-Ipomeanol, a furanoterpenoid that has been studied for its effects on the bovine lung. The synthesis involves a multi-step process that begins with the selective hydrolysis of one of the ester groups of this compound.

The key steps in the synthesis are:

Partial Hydrolysis: Treatment of this compound with an equimolar amount of sodium hydroxide (B78521) (NaOH) results in the hydrolysis of one of the two ester groups, yielding the monoester, 4-(ethoxycarbonyl)furan-3-carboxylic acid.

Decarboxylation: The resulting monoester is then heated with copper powder, which catalyzes the removal of the carboxylic acid group as carbon dioxide, a process known as decarboxylation. This step produces ethyl 3-furoate (B1236865).

Claisen Condensation: Ethyl 3-furoate undergoes a Claisen condensation to form ethyl 3-furoylacetate.

Lactone Formation: The ethyl 3-furoylacetate is reacted with propylene (B89431) oxide to create a lactone intermediate.

Final Decarboxylation: A gentle heating of the lactone in the presence of a diluted acid leads to the final product, 4-Ipomeanol.

The furan (B31954) nucleus is a pharmacologically significant entity, and various compounds containing a furan ring have demonstrated promising anticancer activity. nih.gov While extensive research specifically detailing the cytostatic and antineoplastic activities of direct derivatives of this compound is not widely available in public literature, studies on analogous furan-containing structures highlight the potential of this chemical class.

For instance, novel synthesized furan-based derivatives have been evaluated for their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov Some of these compounds exhibited significant anticancer activity, with IC50 values in the micromolar range. nih.gov Mechanistic studies on certain furan derivatives revealed that they can induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis. nih.gov Other related structures, such as 3(2H)-furanones and furopyridone derivatives, have also been investigated for their cytostatic and cytotoxic effects against various cancer cell lines. nih.govmdpi.com These findings suggest that the furan-3,4-dicarboxylate scaffold could be a valuable starting point for the development of new cytostatic and antineoplastic agents.

Table 1: Examples of Cytotoxic Activity in Furan-Based Compounds

Compound TypeCancer Cell LineActivity (IC50)
Pyridine carbohydrazide (B1668358) furan derivativeMCF-7 (Breast)4.06 µM
N-phenyl triazinone furan derivativeMCF-7 (Breast)2.96 µM
Furopyridone derivative (Compound 4c)KYSE70 (Esophageal)0.655 µg/mL (48h)

Studies on Cholinesterase Inhibitory Effects of Derivatives

Cholinesterase inhibitors are a class of drugs used in the treatment of conditions such as Alzheimer's disease. The search for new and effective cholinesterase inhibitors is an active area of research. Furan-containing compounds have been investigated for their potential in this area.

A study on (5-formylfuran-2-yl) methyl benzoates demonstrated that furan derivatives can exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dergipark.org.tr The inhibitory potentials were evaluated in vitro using the colorimetric Ellman method. dergipark.org.tr The results indicated that these compounds could inhibit the enzymes at micromolar concentrations, suggesting that the furan scaffold may be a useful template for designing new cholinesterase inhibitors. dergipark.org.tr Molecular docking studies further supported these findings by predicting the binding interactions between the furan derivatives and the active sites of the cholinesterase enzymes. dergipark.org.tr

Table 2: Cholinesterase Inhibitory Activity of Furan-Containing Benzoates

CompoundAChE IC50 (µM)BuChE IC50 (µM)
(5-formylfuran-2-yl) methyl 4-nitrobenzoate3.258.45
(5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate8.4514.44

Molecular Topology and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com This approach helps in identifying promising drug candidates and optimizing their properties.

QSAR models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. mdpi.com These models utilize molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules. For furan derivatives, QSAR studies have been employed to predict various biological activities, including antimicrobial and antitubercular effects. nih.govaimspress.com

In a typical QSAR study, the structures of the compounds are first optimized to their lowest energy state. Then, a wide range of molecular descriptors are calculated, including constitutional, topological, and quantum-chemical parameters. aimspress.com Statistical methods, such as multiple linear regression (MLR), are then used to develop a model that correlates a selection of these descriptors with the biological activity. nih.gov The predictive power of the QSAR model is validated using both internal and external sets of compounds. mdpi.com Such models can provide insights into the structural features that are important for the desired biological activity and can be used to predict the activity of newly designed compounds. bio-hpc.eu

Computational models can predict parameters such as oral bioavailability, which is a key factor in determining the fate of a drug in the body. researchgate.net These predictive models are often built using descriptors that quantify a molecule's size, polarity, and hydrogen bonding capacity. By analyzing these properties for a series of compounds, researchers can create models that help in the selection of candidates with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Q & A

Q. What are the established synthetic routes for Diethyl 3,4-furandicarboxylate?

Methodological Answer: this compound is synthesized via:

  • Direct esterification : Reacting 3,4-furandicarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
  • One-step conversion : From galactaric acid using dibutyl esters as intermediates under catalytic conditions, as described by Taguchi et al. .
  • Trapping agent applications : In domino hexadehydro-Diels–Alder (HDDA) reactions, where it captures reactive intermediates like benzynes or naphthynes .

Q. Key Data :

ParameterValueSource
Molecular weight212.20 g/mol
Boiling point155°C
LogP (hydrophobicity)1.633

Q. How is this compound characterized for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify ester groups and furan ring substitution patterns .
  • FTIR : Peaks at ~1720 cm⁻¹ confirm carbonyl (C=O) stretching of ester groups .
  • Mass spectrometry : Molecular ion peak at m/z 212.20 (M⁺) aligns with its molecular formula C₁₀H₁₂O₅ .

Advanced Research Questions

Q. What challenges arise in polymerizing this compound into polyesters?

Methodological Answer:

  • Steric hindrance : The 3,4-substitution on the furan ring restricts monomer alignment, reducing reactivity compared to 2,5-FDCA isomers. Enzymatic polymerization (e.g., using lipases) may mitigate this by enabling milder conditions .
  • Molecular weight limitations : Polyesters derived from 3,4-FDCA exhibit medium to high molecular weights (PDI ~2), but achieving ultra-high weights requires optimized catalysts or step-growth conditions .

Q. Data from Studies :

Polymer Property3,4-FDCA Polyesters2,5-FDCA Polyesters
Typical Mn (g/mol)15,000–30,00020,000–50,000
PDI~2.0~1.8–2.2

Q. How do reaction conditions influence the efficiency of this compound in HDDA trapping reactions?

Methodological Answer:

  • Temperature control : Reactions at 80–100°C minimize side reactions (e.g., anthracyne dimerization) .
  • Catalyst selection : SmI₂ in THF enhances trapping efficiency by stabilizing reactive intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the furan derivative, increasing reaction rates .

Case Study :
In HDDA cascades, trapping with this compound yielded anthracene derivatives (e.g., compound 19 ), but efficiency dropped due to delocalized intermediates favoring [4+2] cycloaddition side reactions .

Q. How can discrepancies in solubility data for this compound be resolved experimentally?

Methodological Answer:

  • Computational prediction : Use XLogP3 (~1.633) to estimate hydrophobicity and guide solvent selection (e.g., ethyl acetate, THF) .
  • Experimental validation : Perform saturation solubility tests in graded solvents (e.g., water/ethanol mixtures) via gravimetric analysis or HPLC .

Q. Example Protocol :

Prepare saturated solutions in solvents of varying polarity.

Filter and evaporate aliquots to determine solubility (mg/mL).

Compare results with computational models to validate predictions.

Q. What analytical methods distinguish 3,4-FDCA isomers from other furandicarboxylates in copolymer studies?

Methodological Answer:

  • X-ray crystallography : Resolves furan ring substitution patterns in single crystals .
  • DSC/TGA : Thermal analysis (e.g., Tm, Tg) differentiates isomer-specific polymer properties .
  • Chromatography : Reverse-phase HPLC with UV detection separates isomers based on polarity differences .

Q. Why are 3,4-FDCA polyesters less studied than 2,5-FDCA analogs, and what research gaps exist?

Methodological Answer:

  • Synthetic accessibility : 2,5-FDCA is more straightforward to derivatize from bio-based precursors (e.g., HMF) .
  • Performance limitations : 3,4-FDCA polyesters often exhibit lower thermal stability and crystallinity .
  • Research gaps :
    • Developing isomer-selective catalysts for 3,4-FDCA synthesis.
    • Exploring niche applications (e.g., elastomers) where rigidity is less critical .

Q. How can enzymatic methods improve the sustainability of this compound synthesis?

Methodological Answer:

  • Lipase-catalyzed esterification : Enzymes like Candida antarctica lipase B (CAL-B) enable solvent-free esterification of 3,4-furandicarboxylic acid with ethanol, reducing energy use and waste .
  • Biocatalytic optimization : Adjusting water activity (a_w) and temperature enhances conversion rates (>90% reported in some systems) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 3,4-furandicarboxylate
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Diethyl 3,4-furandicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.